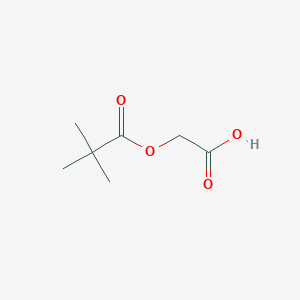
1-(Azidomethyl)-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halomethyl derivative of 3,5-dimethoxybenzene reacts with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-3,5-dimethoxybenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or phosphines.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride or phosphines.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-3,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azido group acts as a versatile functional group for the rapid and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application, such as the formation of bioconjugates in biological systems or the synthesis of complex organic molecules in chemical research.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-3,5-dimethoxybenzene can be compared with other azidomethyl-substituted compounds:
1-(Azidomethyl)-5H-tetrazole: Similar in having an azidomethyl group, but differs in the core structure, leading to different reactivity and applications.
1-(Azidomethyl)-4-chlorobenzene: Similar in having an azidomethyl group attached to a benzene ring, but the presence of a chloro substituent alters its chemical properties and reactivity.
1-(Azidomethyl)-4-nitrobenzene:
These comparisons highlight the unique aspects of this compound, particularly its dual methoxy substitution, which can influence its chemical behavior and suitability for specific applications.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(azidomethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-3-7(6-11-12-10)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KZAHDTKOJBWQKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CN=[N+]=[N-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


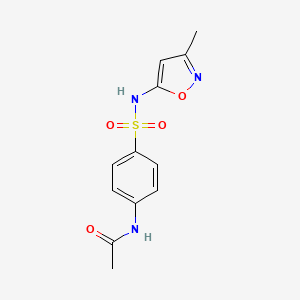
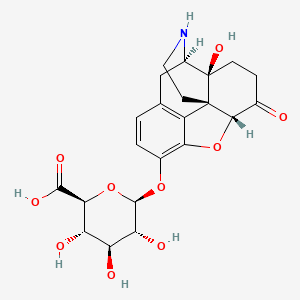
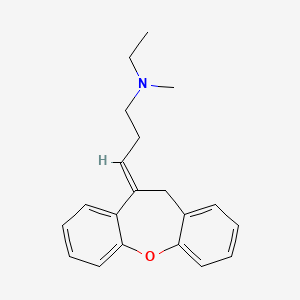
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
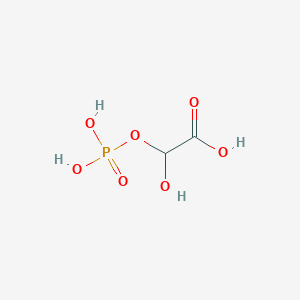
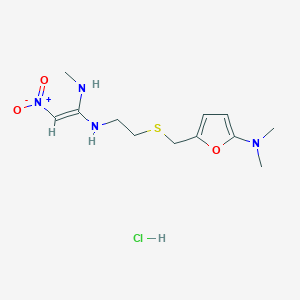
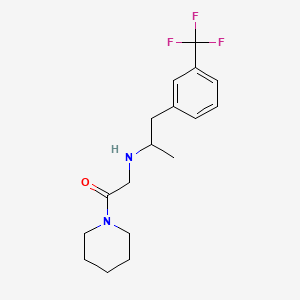
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
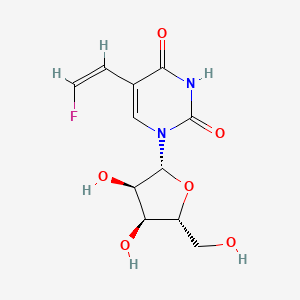


![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13412107.png)

